molecular formula C7H9F2I B2457045 1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2490403-93-3

1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2457045
CAS No.: 2490403-93-3
M. Wt: 258.05
InChI Key: ZMRYGTWUABYXGG-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane is a sophisticated bifunctional building block designed for the synthesis of saturated bioisosteres in drug discovery. The iodine substituent serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the introduction of complex fragments onto the BCP core . The 2,2-difluoroethyl group is an example of a fluorinated alkyl chain, motifs known to improve the metabolic stability, membrane permeability, and binding affinity of drug candidates. Bicyclo[1.1.1]pentane (BCP) units are established three-dimensional bioisosteres for para -substituted benzene rings and internal alkynes, helping medicinal chemists "escape from flatland" by increasing the fraction of sp3-hybridized carbon atoms in lead compounds . This strategy often leads to improved solubility, enhanced pharmacological profiles, and reduced off-target effects . The integration of a difluoroethyl group directly onto the BCP scaffold, as in this reagent, is part of a growing exploration of difluoro-substituted BCPs as novel motifs for medicinal chemistry, further expanding the toolbox for creating potent and drug-like molecules . This compound is invaluable for constructing 1,2-disubstituted BCP architectures, which are key to mimicking ortho - and meta -substituted benzenes—a significant challenge in bioisostere design . It is intended for use by synthetic and medicinal chemists in the creation of novel chemical entities for pharmaceutical research.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2I/c8-5(9)1-6-2-7(10,3-6)4-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRYGTWUABYXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of difluorocarbene to bicyclo[1.1.0]butane, followed by iodination. This process can be carried out under various conditions, including photochemical and radical reactions . Industrial production methods may involve large-scale photochemical addition of propellane to diacetyl, followed by haloform reaction to introduce the iodine substituent .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and radical initiators. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential bioisostere for benzene rings, which can enhance the pharmacological properties of various drug candidates . Research indicates that derivatives of bicyclo[1.1.1]pentanes exhibit promising biological activities, including:

  • Anticancer Activity : Some studies have reported that compounds within this class demonstrate significant antitumor effects against various human cancer cell lines, making them candidates for further drug development .
  • Drug Design : The structural uniqueness of 1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane allows for the exploration of new synthetic agents with enhanced biological activity profiles. Its incorporation into drug candidates can potentially improve solubility and metabolic stability .

Material Science Applications

Bicyclo[1.1.1]pentanes are increasingly recognized for their utility in materials science due to their unique structural attributes that confer desirable mechanical properties. Applications include:

  • Polymer Chemistry : The incorporation of bicyclo[1.1.1]pentane units into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for advanced material applications.
  • Nanotechnology : Research into the use of bicyclo compounds in nanostructured materials is ongoing, with potential applications in electronics and photonics due to their unique electronic properties.

Mechanism of Action

The mechanism by which 1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance binding affinity and selectivity, while the iodine substituent can facilitate imaging or radiolabeling studies .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its combination of difluoroethyl and iodine substituents, which provide a balance of reactivity and stability for various applications.

Biological Activity

1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane (BCP) family, which has gained attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. BCPs serve as bioisosteres for traditional aromatic compounds, offering advantages in terms of metabolic stability and reduced toxicity.

Synthesis and Characterization

The compound can be synthesized through various methods, including photochemical reactions and radical coupling techniques. Recent advancements have enabled scalable syntheses of BCP derivatives, facilitating their integration into drug development pipelines. For instance, a notable synthetic route involved the photochemical addition of propellane to diacetyl, yielding BCP cores in substantial quantities .

Biological Activity

The biological activity of this compound has been explored primarily in the context of its anti-inflammatory properties and potential as a drug candidate.

Anti-Inflammatory Properties

Recent studies have demonstrated that BCP derivatives can modulate inflammatory responses effectively. For example, one study synthesized several BCP-containing lipoxin mimetics and evaluated their effects on inflammation. One specific derivative showed significant anti-inflammatory activity, with an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activity in monocytes . The compound was able to downregulate pro-inflammatory cytokines such as TNFα and MCP1, indicating its potential as a therapeutic agent for inflammatory diseases.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity. The rigid bicyclic framework enhances binding affinity to biological targets while minimizing metabolic degradation. The introduction of the difluoroethyl group is particularly noteworthy as it may influence the lipophilicity and bioavailability of the compound.

Case Studies

Several case studies have highlighted the efficacy of BCP derivatives in drug discovery:

  • Case Study 1 : A BCP derivative was evaluated for its ability to inhibit inflammatory pathways in human monocytes. Results indicated a marked reduction in cytokine release, suggesting a new avenue for treating chronic inflammatory conditions.
  • Case Study 2 : In another investigation, researchers focused on the synthesis of diverse BCP analogs to assess their pharmacokinetic profiles using ADME (absorption, distribution, metabolism, excretion) studies. These studies confirmed that certain modifications to the BCP structure enhanced oral bioavailability without compromising efficacy.

Research Findings

Recent research has expanded the understanding of BCPs in medicinal chemistry:

Study Findings
Demonstrated high anti-inflammatory activity of BCP-sLXms with significant modulation of pro-inflammatory cytokines.
Developed scalable synthesis methods for producing BCP compounds suitable for medicinal chemistry applications.
Explored ADME properties of BCP derivatives, confirming their potential as bioisosteres for ortho/meta-substituted arenes.

Q & A

What are the established synthetic routes for 1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane?

Basic Research Question
The compound is typically synthesized via radical or carbene insertion strategies. A key precursor, 3-iodobicyclo[1.1.1]pentane, can be prepared by reacting iodine azide (IN₃) with [1.1.1]propellane, followed by trapping the intermediate cation with azide ions . For difluoroethyl functionalization, difluorocarbene (:CF₂) generated from FSO₂CF₂CO₂TMS/NaF mixtures can insert into bicyclo[1.1.0]butanes, yielding 2,2-difluoro-BCP derivatives . Radical ring-opening of tricyclo[1.1.1.0¹,³]pentane using triethylborane as an initiator also enables halogenation .

How is the structure of this compound characterized?

Basic Research Question
High-resolution infrared (IR) spectroscopy (0.0015 cm⁻¹ resolution) confirms vibrational modes of the strained bicyclo[1.1.1]pentane core . Mass spectrometry (electron ionization) and X-ray crystallography are critical for verifying molecular weight and stereochemistry. For example, Sonogashira coupling products of 3-iodo-BCP derivatives are validated via crystallographic data .

What challenges exist in achieving selective functionalization of the bicyclo[1.1.1]pentane (BCP) core?

Advanced Research Question
The steric rigidity of BCP complicates regioselective modifications. For instance, nucleophilic substitution at the 1-iodo position competes with undesired side reactions due to the bridgehead geometry . Strategies like strain-release "click" chemistry using azido-iodo-BCP precursors improve selectivity by leveraging the reactivity of the iodine substituent for triazole formation . Carbene insertion methods (e.g., :CF₂) also face competing pathways, requiring precise control of reaction conditions .

How can click chemistry methodologies be applied to modify this compound?

Advanced Research Question
The azide-alkyne Huisgen cycloaddition ("click" reaction) is effective for appending functional groups. For example, 1-azido-3-iodobicyclo[1.1.1]pentane reacts with terminal alkynes under copper catalysis to form 1,4-disubstituted triazoles. Sequential Sonogashira coupling further diversifies the structure, enabling modular synthesis of trisubstituted BCP-triazole hybrids .

What role does the iodo substituent play in cross-coupling reactions?

Advanced Research Question
The iodine atom serves as a versatile handle for transition-metal-catalyzed couplings. In Pd-mediated Sonogashira reactions, the 3-iodo-BCP moiety couples with alkynes to form carbon-carbon bonds . Suzuki-Miyaura couplings with aryl boronic acids are also feasible, though steric constraints may require tailored catalysts . The iodo group’s leaving-group ability further enables nucleophilic substitutions with amines or thiols .

How do the difluoroethyl groups influence the physicochemical properties of BCP derivatives?

Advanced Research Question
The 2,2-difluoroethyl group enhances metabolic stability and lipophilicity, making BCP derivatives viable bioisosteres for phenyl or tert-butyl groups in drug design . Fluorination also modulates electronic effects, as seen in increased oxidative stability and altered reaction kinetics in carbene insertion pathways . Computational studies (e.g., DFT) correlate these effects with reduced electron density at the bridgehead carbon .

What strategies resolve contradictions in reactivity data for BCP derivatives?

Advanced Research Question
Discrepancies in reaction outcomes (e.g., competing ring-opening vs. substitution) are addressed through mechanistic studies. For example, radical trapping experiments differentiate between single-electron transfer (SET) and polar pathways in halogenation reactions . Kinetic isotope effects (KIEs) and Hammett plots further elucidate substituent effects on carbene insertion selectivity .

What are the applications of BCP-F₂ derivatives in medicinal chemistry?

Advanced Research Question
2,2-Difluoro-BCP analogues (BCP-F₂) serve as bioisosteres for alkynyl or aromatic groups, improving drug solubility and reducing off-target interactions. Case studies include replacing tert-butyl groups in kinase inhibitors, where BCP-F₂ maintains target affinity while enhancing pharmacokinetic profiles . Synthetic methodologies like carbene insertion and late-stage fluorination enable rapid library generation .

How is computational modeling used to predict BCP derivative reactivity?

Advanced Research Question
Density functional theory (DFT) calculations predict transition states for carbene insertions and radical reactions. For example, activation strain analysis explains the preference for [2π + 2σ] cycloadditions over alternative pathways in strained BCP systems . Molecular dynamics simulations also model solvent effects on nucleophilic substitution rates .

What analytical techniques validate synthetic intermediates and final products?

Basic Research Question
Beyond IR and MS, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves bridgehead proton splitting patterns and fluorine coupling constants . High-performance liquid chromatography (HPLC) with chiral columns assesses enantiopurity in asymmetric syntheses . Single-crystal X-ray diffraction remains the gold standard for confirming stereochemistry .

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